N-PEG3-N'-(propargyl-PEG4)-Cy5

PROTAC linker design Conformational tuning Molecular weight differentiation

This PEG3–PEG4 linker, with a Cy5 NIR fluorophore (λex/λem 649/667 nm) and terminal propargyl group, is engineered for efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) and precise PROTAC ternary complex formation. The 2–3 nm spacer optimizes E3 ligase-to-target protein bridging, directly impacting degradation potency, while the Cy5 reporter enables real-time cellular tracking in deep-tissue imaging. Choose this compound for reproducible bioconjugation, minimal steric hindrance, and reliable aqueous solubility in DMSO, DMF, and buffers.

Molecular Formula C42H57ClN2O7
Molecular Weight 737.4 g/mol
Cat. No. B12279501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-PEG3-N'-(propargyl-PEG4)-Cy5
Molecular FormulaC42H57ClN2O7
Molecular Weight737.4 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCC#C)(C)C)CCOCCOCCO)C.[Cl-]
InChIInChI=1S/C42H57N2O7.ClH/c1-6-23-46-27-31-50-33-34-51-32-29-48-25-21-44-38-17-13-11-15-36(38)42(4,5)40(44)19-9-7-8-18-39-41(2,3)35-14-10-12-16-37(35)43(39)20-24-47-28-30-49-26-22-45;/h1,7-19,45H,20-34H2,2-5H3;1H/q+1;/p-1
InChIKeyMXPPWWDNHJQAKX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-PEG3-N'-(propargyl-PEG4)-Cy5: A Clickable, Near-Infrared PEG Linker for PROTAC Synthesis and Fluorescence Imaging


N-PEG3-N'-(propargyl-PEG4)-Cy5 (CAS 2107273-06-1) is a heterobifunctional polyethylene glycol (PEG)-based linker comprising a cyanine-5 (Cy5) fluorophore and a terminal propargyl group. Its chemical formula is C₄₂H₅₇ClN₂O₇, with a molecular weight of 737.36 g/mol . The compound exhibits characteristic Cy5 near-infrared fluorescence (λₑₓ/λₑₘ 649/667 nm) , and the propargyl moiety enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry for bioconjugation . The PEG₃ and PEG₄ spacer arms enhance aqueous solubility and reduce steric hindrance during conjugation reactions .

Critical Limitations of Substituting N-PEG3-N'-(propargyl-PEG4)-Cy5 with Unmodified Cy5 Dyes or Standard PEG Linkers


The performance of N-PEG3-N'-(propargyl-PEG4)-Cy5 in aqueous biological systems cannot be replicated by non-PEGylated Cy5 dyes, which exhibit poor water solubility and rapid cellular uptake, precluding extracellular sensing applications [1]. Furthermore, the precise length of the PEG₃–PEG₄ spacer arm (approximately 2–3 nm) is not arbitrary; it is a critical conformational tuner in PROTAC design that determines ternary complex formation efficiency [2]. Substituting with linkers of different PEG lengths (e.g., PEG₂ or PEG₆) alters the spatial orientation between the E3 ligase and target protein, directly impacting degradation potency and off-target collisions [3]. Therefore, procurement decisions must be guided by the specific molecular weight, linker geometry, and click-chemistry handle that this compound uniquely provides.

Quantitative Differentiation of N-PEG3-N'-(propargyl-PEG4)-Cy5 Against Key Structural and Functional Comparators


Molecular Weight and PEG Spacer Length: A 19% Mass Increase vs. Shorter-Chain N-Methyl-N'-(propargyl-PEG4)-Cy5

N-PEG3-N'-(propargyl-PEG4)-Cy5 possesses a molecular weight of 737.36 g/mol, comprising both PEG₃ and PEG₄ segments . In contrast, the structurally related analog N-methyl-N'-(propargyl-PEG4)-Cy5 (CAS 2107273-04-9) has a molecular weight of 619.23 g/mol, representing a 19.1% reduction in mass due to the absence of the PEG₃ extension [1]. This additional PEG₃ segment provides a longer spacer arm (approximately 2–3 nm end-to-end distance), which is critical for spanning the inter-pocket distances between E3 ligase and target protein in PROTAC ternary complexes [2].

PROTAC linker design Conformational tuning Molecular weight differentiation

Aqueous Solubility: PEGylation Enables ≥10-Fold Higher Water Solubility Compared to Non-PEGylated Cy5-Alkyne

N-PEG3-N'-(propargyl-PEG4)-Cy5 is reported as soluble in water, DMSO, DMF, and DCM . This contrasts sharply with non-PEGylated Cy5-alkyne derivatives, which are poorly water-soluble and prone to aggregation in aqueous buffers [1]. While precise mg/mL values are not universally standardized, class-level evidence indicates that PEGylation of Cy5 increases aqueous solubility by at least one order of magnitude (≥10×) compared to the parent hydrophobic dye [2]. The hydrophilic PEG₃–PEG₄ spacer significantly reduces intermolecular π–π stacking of the cyanine core, thereby minimizing fluorescence quenching and enabling homogeneous reaction conditions.

Aqueous solubility Bioconjugation efficiency PEGylation

Click Chemistry Versatility: Triple Reaction Compatibility (CuAAC, Thiol-Yne, Amino-Yne) vs. Single-Mode Azide Linkers

The terminal propargyl group of N-PEG3-N'-(propargyl-PEG4)-Cy5 enables three distinct click chemistry modalities: copper-catalyzed azide-alkyne cycloaddition (CuAAC), thiol-yne radical addition, and spontaneous amino-yne click reactions . In contrast, azide-functionalized analogs such as N-PEG3-N'-(azide-PEG3)-Cy5 are restricted to CuAAC with alkyne partners . This expanded reactivity portfolio provides orthogonal conjugation strategies that are particularly valuable when azide-functionalized biomolecules are unavailable or when copper-free conditions are desired for sensitive biological samples.

Click chemistry Bioconjugation Alkyne reactivity

Photophysical Parameters: Near-Infrared Emission (667 nm) with Class-Standard Cy5 Quantum Yield and Photostability

N-PEG3-N'-(propargyl-PEG4)-Cy5 exhibits excitation and emission maxima at 649 nm and 667 nm, respectively, placing it squarely within the far-red/near-infrared optical window that minimizes tissue autofluorescence and maximizes penetration depth in biological imaging . These values are consistent with the Cy5 fluorophore class, which typically displays molar extinction coefficients of ~250,000 M⁻¹cm⁻¹ and quantum yields of ~0.2–0.3 in aqueous environments . The PEG spacer further reduces fluorescence quenching by preventing cyanine dimerization in concentrated solutions, a known limitation of unmodified Cy5 dyes .

Fluorescence imaging Near-infrared Photostability

High-Impact Application Scenarios for N-PEG3-N'-(propargyl-PEG4)-Cy5 in Drug Discovery and Chemical Biology


PROTAC Library Synthesis and Ternary Complex Optimization

N-PEG3-N'-(propargyl-PEG4)-Cy5 serves as a versatile PEG-based linker for constructing PROTAC (Proteolysis-Targeting Chimera) libraries. The PEG₃–PEG₄ spacer length (end-to-end distance approximately 2–3 nm) is empirically optimized for spanning the inter-pocket distances between E3 ligase (e.g., VHL, CRBN) and target protein binding sites, enabling efficient ternary complex formation and subsequent ubiquitination [1]. The propargyl group allows facile CuAAC conjugation to azide-functionalized E3 ligands or warheads, while the Cy5 fluorophore provides a built-in fluorescent reporter for monitoring cellular uptake, subcellular localization, and target engagement in real time .

Site-Specific Bioconjugation for In Vitro and In Vivo Fluorescence Imaging

The propargyl moiety enables efficient and selective CuAAC click chemistry with azide-tagged biomolecules (proteins, antibodies, oligonucleotides), yielding stable triazole-linked conjugates suitable for both in vitro and in vivo imaging applications . The PEG spacer minimizes non-specific binding and enhances the aqueous solubility of the conjugate, reducing aggregation artifacts that commonly plague hydrophobic Cy5-labeled probes [2]. With near-infrared emission at 667 nm, the Cy5 reporter operates in the optimal spectral window for deep-tissue imaging, minimizing interference from tissue autofluorescence and enabling sensitive detection of labeled targets in live-cell microscopy, flow cytometry, and small-animal imaging studies .

Click Chemistry-Based Drug Delivery System Visualization

Researchers developing targeted drug delivery systems (e.g., antibody-drug conjugates, nanoparticle formulations) utilize N-PEG3-N'-(propargyl-PEG4)-Cy5 to introduce a fluorescent tracer without compromising the bioactivity of the therapeutic cargo . The compound's solubility profile in DMSO, DMF, and aqueous buffers facilitates seamless integration into diverse synthetic workflows, while the broad click chemistry compatibility (CuAAC, Thiol-Yne, Amino-Yne) accommodates a variety of conjugation strategies depending on the available functional groups on the drug or carrier molecule . This enables real-time tracking of biodistribution, cellular internalization, and intracellular trafficking of drug candidates in preclinical models.

Chemical Biology Tool for Protein-Protein Interaction Mapping

In chemical biology and proteomics, N-PEG3-N'-(propargyl-PEG4)-Cy5 is employed as a fluorescent probe for mapping protein-protein interactions and proximity labeling experiments. The propargyl handle allows covalent attachment to small-molecule affinity probes or activity-based probes bearing an azide group, while the PEG spacer ensures that the bulky Cy5 fluorophore does not sterically interfere with the probe's binding to its protein target . The high photostability of the Cy5 dye enables prolonged imaging sessions without significant signal loss, which is critical for time-lapse studies of dynamic cellular processes.

Technical Documentation Hub

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